C3-Bromo Blocking for Regioselective C5-Arylation
The presence of a bromine atom at the C3-position acts as a blocking group, enabling regioselective direct C-H arylation at the C5-position of the thiophene ring. This is a distinct advantage over 5-methylthiophene-2-boronic acid, which lacks this blocking group and would undergo non-selective arylation [1]. The strategy allows for the preparation of C5-arylated thiophenes with moderate to high yields without cleavage of the thienyl C-Br bond [1].
| Evidence Dimension | Regioselective C5-arylation capability |
|---|---|
| Target Compound Data | Enables selective C5-arylation due to C3-bromo blocking group |
| Comparator Or Baseline | 5-Methylthiophene-2-boronic acid (CAS 162607-20-7); No inherent regioselectivity for C5-arylation. |
| Quantified Difference | Qualitative difference: selective vs. non-selective functionalization. |
| Conditions | Pd-catalyzed direct C-H arylation using electron-deficient aryl bromides as aryl sources [1]. |
Why This Matters
Enables a 'green' synthetic route to 2,5-diarylated thiophenes, reducing the number of steps and waste compared to non-selective approaches [1].
- [1] HAL Open Science. (n.d.). The use of a bromo-substituent as blocking group at the C2-position of 3-substituted thiophenes allows the regioselective introduction of aryl substituents at C5-position via Pd-catalysed direct arylation. Retrieved from https://hal.halpreprod.archives-ouvertes.fr/hal-01395475v1/tei View Source
